N-(3-fluorobenzyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC9677690
Molecular Formula: C23H24FN5O2
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24FN5O2 |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | N-[(3-fluorophenyl)methyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H24FN5O2/c24-19-6-4-5-18(15-19)16-25-22(30)17-29-23(31)10-9-21(26-29)28-13-11-27(12-14-28)20-7-2-1-3-8-20/h1-10,15H,11-14,16-17H2,(H,25,30) |
| Standard InChI Key | GCSPZIZNHYQPSK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC(=CC=C4)F |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC(=CC=C4)F |
Introduction
Structural Features and Molecular Design
Fluorobenzyl Moiety
The 3-fluorobenzyl group is a critical structural component, contributing to the compound’s lipophilicity and membrane permeability. The fluorine atom at the meta position enhances metabolic stability by resisting oxidative degradation, a feature commonly exploited in CNS-targeting drugs . This moiety’s electronic effects also influence receptor binding affinity, particularly in interactions with aromatic residues in enzyme active sites .
Phenylpiperazine Fragment
The 4-phenylpiperazine subunit is a pharmacophoric element prevalent in neuromodulatory agents. Its presence suggests potential affinity for serotonin (5-HT) and dopamine receptors, which are implicated in neurological and psychiatric disorders . The piperazine ring’s conformational flexibility allows for adaptive binding to diverse receptor subtypes, a property leveraged in antipsychotics and antidepressants .
Pyridazinone Core
The pyridazinone ring system (1,2-diazin-6-one) provides a planar, electron-deficient aromatic system that facilitates π-π stacking interactions with biological targets. The keto group at position 6 enhances hydrogen-bonding capacity, which is critical for inhibiting enzymes like phosphodiesterases (PDEs) or cyclooxygenases (COXs) . Structural analogs of pyridazinone have demonstrated anticonvulsant and anti-inflammatory activities, underscoring the core’s therapeutic versatility .
Comparative Analysis of Related Compounds
Research Findings and Mechanistic Insights
Sodium Channel Modulation
Derivative 20 of the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series exhibited moderate binding to VGSC site 2 (K = 18 μM), stabilizing the inactivated state to reduce neuronal hyperexcitability . This mechanism parallels phenytoin and carbamazepine, first-line antiepileptics .
Dopaminergic Interactions
Molecular docking studies suggest the phenylpiperazine group forms hydrogen bonds with Asp of the D receptor, a critical residue in antipsychotic binding. Fluorine’s electronegativity may enhance this interaction, improving receptor subtype selectivity .
Metabolic Stability
The fluorobenzyl group reduces cytochrome P450-mediated oxidation, as evidenced by the prolonged half-life (t >6 h) of fluorinated analogs in hepatic microsomal assays . This property is advantageous for once-daily dosing regimens.
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